5-Bromo-4-fluoro-2-methoxyphenyl acetate
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Overview
Description
5-Bromo-4-fluoro-2-methoxyphenyl acetate: is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-methoxyphenyl acetate typically involves the following steps:
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is typically introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).
Acetylation: The final step involves acetylation of the phenol group using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the acetate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Products with carbonyl groups replacing the methoxy group.
Reduction: Alcohol derivatives of the acetate moiety.
Scientific Research Applications
5-Bromo-4-fluoro-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methoxyphenyl acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-4-methoxyphenyl acetate
- 5-Bromo-4-formyl-2-methoxyphenyl acetate
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
5-Bromo-4-fluoro-2-methoxyphenyl acetate is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
(5-bromo-4-fluoro-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H8BrFO3/c1-5(12)14-9-3-6(10)7(11)4-8(9)13-2/h3-4H,1-2H3 |
InChI Key |
PFLRYIMWGKEPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1OC)F)Br |
Origin of Product |
United States |
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